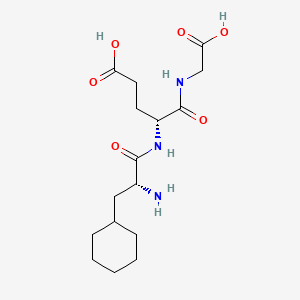

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine

Descripción general

Descripción

AIM-102 es un compuesto antiinflamatorio, inmunomodulador no esteroideo. Se ha investigado por su posible uso en el tratamiento del asma alérgica. AIM-102 es conocido por su capacidad para modular las respuestas inmunitarias, lo que lo convierte en un candidato prometedor para diversas aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AIM-102 implica múltiples pasos, incluida la formación de enlaces peptídicos y la incorporación de grupos funcionales específicos. La ruta sintética detallada es propietaria, pero generalmente implica el uso de técnicas estándar de síntesis de péptidos. Las condiciones de reacción suelen incluir el uso de grupos protectores, reactivos de acoplamiento y pasos de purificación para garantizar la pureza y el rendimiento del producto deseado .

Métodos de producción industrial

La producción industrial de AIM-102 probablemente involucraría técnicas de síntesis de péptidos a gran escala. Esto incluye la síntesis de péptidos en fase sólida (SPPS) y la síntesis de péptidos en fase líquida (LPPS). Estos métodos permiten la producción eficiente de péptidos con alta pureza y rendimiento. El proceso también involucraría medidas rigurosas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

AIM-102 experimenta varias reacciones químicas, que incluyen:

Oxidación: AIM-102 puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de AIM-102, alterando potencialmente su actividad biológica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de péptidos oxidados, mientras que la reducción puede resultar en péptidos reducidos con grupos funcionales alterados .

Aplicaciones Científicas De Investigación

Neuropharmacology

D-CHPG is primarily recognized for its role as an mGluR5 agonist. This receptor is crucial in modulating synaptic transmission and plasticity, which are essential processes for learning and memory.

- Mechanism of Action : By activating mGluR5, D-CHPG enhances glutamatergic signaling pathways, leading to increased intracellular calcium levels and subsequent activation of various downstream signaling cascades. This mechanism has implications for understanding cognitive functions and potential therapeutic targets for cognitive disorders.

Pain Management

Recent studies have explored the use of D-CHPG in the context of neuropathic pain.

- Anti-inflammatory Properties : D-CHPG has been shown to possess anti-inflammatory effects that may alleviate pain associated with neuropathic conditions. Its ability to modulate glutamate signaling can help reduce hyperalgesia and allodynia, common symptoms in neuropathic pain scenarios .

Development of Therapeutics

The unique properties of D-CHPG make it a candidate for developing new therapeutic agents targeting neurological disorders.

- Potential Applications : Research indicates that compounds like D-CHPG could be developed into drugs for conditions such as Alzheimer's disease, schizophrenia, and other cognitive impairments due to their effects on synaptic plasticity and neurotransmission .

Case Study 1: Cognitive Enhancement

A study investigated the effects of D-CHPG on memory retention in animal models. The results demonstrated that administration of D-CHPG significantly improved performance in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer.

Case Study 2: Neuropathic Pain Relief

In another study focused on neuropathic pain models, D-CHPG was administered to assess its analgesic properties. The findings indicated a marked reduction in pain behaviors among treated subjects, supporting its role in pain management strategies .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Mechanism of Action | Applications |

|---|---|---|---|

| 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine | C16H27N3O6 | mGluR5 Agonist | Cognitive disorders, neuropathic pain |

| (S)-3,5-Dihydroxyphenylglycine | C9H11NO4 | mGluR Agonist | Anxiety disorders |

| (R)-S-alpha-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) | C8H10N2O4 | AMPA Receptor Agonist | Acute pain relief |

Mecanismo De Acción

AIM-102 ejerce sus efectos modulando el sistema inmunitario. Interactúa con objetivos moleculares específicos, incluidas las células inmunitarias y las citoquinas, para regular las respuestas inmunitarias. El mecanismo de acción del compuesto implica la unión a receptores en las células inmunitarias, lo que lleva a la modulación de las vías de señalización que controlan la inflamación y las respuestas inmunitarias .

Comparación Con Compuestos Similares

Compuestos similares

Dexametasona: Un corticosteroide con potentes propiedades antiinflamatorias.

Montelukast: Un antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.

Omalizumab: Un anticuerpo monoclonal dirigido a la inmunoglobulina E (IgE) para el tratamiento del asma alérgica

Singularidad de AIM-102

AIM-102 es único debido a su naturaleza no esteroidea y su capacidad para modular las respuestas inmunitarias sin los efectos secundarios asociados con los corticosteroides. Su mecanismo de acción específico y su potencial para tratar el asma alérgica lo convierten en un candidato prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

- IUPAC Name : this compound

- CAS Number : 551936-17-5

- Molecular Formula : C₁₃H₁₈N₄O₄

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Binding : The compound may exhibit affinity for specific receptors involved in neurotransmission and metabolic regulation. Its structural similarity to other bioactive peptides suggests potential interactions with G-protein coupled receptors (GPCRs).

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Neuroprotective Effects : Studies suggest that this compound could have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antitumor Activity : There is ongoing investigation into its efficacy against various cancer cell lines, with preliminary results indicating cytotoxic effects.

In Vitro Studies

- Cell Viability Assays : In vitro assays using cancer cell lines have shown that this compound can reduce cell viability in a dose-dependent manner. The IC50 values were determined to be within the low micromolar range.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in treated cells, characterized by increased annexin V binding and caspase activation.

In Vivo Studies

- Animal Models : Animal studies demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest.

- Pharmacokinetics : Pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting potential for therapeutic use.

Data Tables

Propiedades

IUPAC Name |

(4R)-4-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDMSQXUUIBFPE-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435890 | |

| Record name | D-Cyclohexylalanine-D-glutamateglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551936-17-5 | |

| Record name | AIM-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551936175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AIM-102 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Cyclohexylalanine-D-glutamateglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AIM-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JX85UOO24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.